molecular formula C13H19NO5 B15051891 (1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid

(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B15051891
M. Wt: 269.29 g/mol
InChI Key: XMWGGNBDLXJXJZ-XKSSXDPKSA-N
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Description

(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a 2-azabicyclo[2.2.2]octane core, which is a nitrogen-containing bicyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the 2-azabicyclo[2.2.2]octane scaffold, which can be achieved through various synthetic methodologies . These methodologies often involve the use of chiral catalysts and reagents to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The tert-butoxycarbonyl group can also play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid lies in its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group. These features make it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

(1S,3S,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)/t7-,8+,10-/m0/s1

InChI Key

XMWGGNBDLXJXJZ-XKSSXDPKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@H]1C(=O)O)C(=O)C2

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(=O)C2

Origin of Product

United States

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